N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

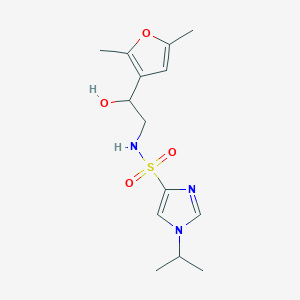

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazole core with a sulfonamide group at position 4 and an isopropyl substituent at position 1. The compound’s structure includes a 2,5-dimethylfuran-3-yl moiety linked via a 2-hydroxyethyl chain to the sulfonamide nitrogen. The synthesis of analogous imidazole derivatives, such as those involving N-alkylation and cyclization steps , implies possible synthetic routes for this compound, but direct experimental details are absent.

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-9(2)17-7-14(15-8-17)22(19,20)16-6-13(18)12-5-10(3)21-11(12)4/h5,7-9,13,16,18H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRCCLKOUOOIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CN(C=N2)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including data on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Molecular Formula: C₁₃H₁₈N₄O₃S

Molecular Weight: 306.37 g/mol

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | E. coli | 15 |

These results suggest that the imidazole ring contributes to the antimicrobial activity through interference with bacterial cell wall synthesis or function .

2. Anti-inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. In a study evaluating various imidazole compounds, one derivative exhibited a significant reduction in inflammation markers in animal models. The mechanism was attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Table: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | COX-2 Inhibition (%) at 100 mg/kg |

|---|---|

| Compound C | 89 |

| Compound D | 75 |

This suggests that this compound may share similar properties .

3. Anticancer Potential

Preliminary studies indicate that imidazole derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition.

Table: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 8.78 |

| HCC827 (Lung) | 6.68 |

| NCI-H358 (Lung) | 15.49 |

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- DNA Interaction: Some imidazole derivatives have been shown to bind to DNA, potentially leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

In a recent investigation into the pharmacological effects of imidazole derivatives, researchers synthesized several analogs and evaluated their biological activities through various assays:

- Study on Anti-inflammatory Properties: A group of imidazole derivatives was tested for their ability to reduce edema in rodent models. Results indicated that certain compounds significantly decreased paw swelling compared to controls.

- Anticancer Evaluation: In vitro studies on lung cancer cell lines revealed that specific modifications to the imidazole structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They have been studied for their efficacy against various bacterial strains and fungi. A notable study demonstrated that derivatives of sulfonamides showed promising results against drug-resistant bacterial strains, indicating potential therapeutic applications in treating infections caused by resistant pathogens .

Anti-HIV Activity

The compound has shown potential as an anti-HIV agent. In a study focused on the synthesis of new sulfonamide derivatives, several compounds demonstrated inhibition against HIV protease. The modifications on the imidazole ring were crucial for enhancing antiviral activity, making this compound a candidate for further development in HIV treatment .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. This compound has been evaluated for its inhibitory effects on enzymes such as dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). Specific derivatives were found to exhibit low micromolar inhibition, suggesting their utility in enzyme-targeted therapies .

Case Study 1: Synthesis and Evaluation of Antimicrobial Sulfonamides

A study synthesized a series of sulfonamide derivatives based on the imidazole scaffold. The compounds were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications led to enhanced antibacterial activity compared to standard sulfonamides .

Case Study 2: Anti-HIV Potential

In a focused investigation on anti-HIV activity, researchers synthesized several derivatives of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide. The most potent derivative was found to inhibit HIV replication in vitro at concentrations significantly lower than those required for traditional antiretroviral drugs .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Molecular Comparison

*Calculated molecular formula: C₁₄H₂₅N₃O₄S.

Key Observations:

Core Structural Differences :

- The target compound’s imidazole-sulfonamide core contrasts with the benzimidazolone scaffold of Compound 4 and the thiazolecarboxamide core of Dasatinib . Sulfonamide groups often enhance solubility compared to benzimidazolones, which may influence bioavailability.

- The 2,5-dimethylfuran-3-yl substituent in the target compound introduces aromatic and electron-rich properties distinct from the chloro and piperazinyl groups in Dasatinib.

Synthetic Pathways :

- Compound 4 was synthesized via N-alkylation and cyclization , suggesting that similar methods might apply to the target compound. However, the sulfonamide group likely requires additional steps, such as sulfonation or coupling reactions.

Molecular Weight and Bioactivity: The target compound’s intermediate molecular weight (331.4 g/mol) positions it between the smaller benzimidazolone (190.2 g/mol) and the larger Dasatinib (488.00 g/mol).

Limitations of Available Evidence:

- No direct pharmacological or biochemical data for the target compound are provided in the evidence.

- Structural comparisons are inferred from synthesis methods of analogs (e.g., Compound 4 ) and functional groups in Dasatinib .

Q & A

Q. What are the critical steps and parameters in synthesizing N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide?

The synthesis involves multi-step organic reactions, including condensation of furan derivatives with hydroxyethyl intermediates, followed by sulfonamide coupling. Key parameters include:

- Temperature control : Optimal reaction efficiency is achieved between 60–80°C for imidazole sulfonylation .

- pH adjustment : Acidic conditions (pH 4–5) stabilize intermediates during hydroxylation .

- Catalyst selection : Palladium or copper catalysts enhance coupling reactions . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is required:

Q. What physicochemical properties influence its solubility and bioactivity?

- LogP : Predicted ~2.1 (moderate lipophilicity) due to isopropyl and furan groups .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability : Degrades at >100°C; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches identify transition states and intermediates. For example:

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC vs. IC50 measurements) .

- Structural analogs : Compare substituent effects (e.g., 2,5-dimethylfuran vs. thiophene derivatives) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity against Gram-positive bacteria) .

Q. How to design experiments evaluating substituent effects on pharmacological activity?

Use Design of Experiments (DoE) to minimize trials:

Q. What mechanistic insights explain its enzyme inhibition potential?

Hypothesized mechanisms include:

- Sulfonamide-enzyme interaction : Mimics p-aminobenzoic acid (PABA) in bacterial dihydrofolate reductase .

- Imidazole coordination : Binds metal ions in catalytic sites (e.g., Zn²⁺ in carbonic anhydrase) . Validate via molecular docking (e.g., AutoDock Vina) and kinetic assays (e.g., Lineweaver-Burk plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.